Restriction Endonuclease Inhibition: THP(B) vs. THP(A) vs. Betaine
THP(B) was 10-fold less effective than THP(A) at inhibiting EcoRI restriction endonuclease activity, but was 10-fold more effective than betaine. This establishes a clear potency gradient among common osmolytes [1].
| Evidence Dimension | Inhibition of plasmid DNA cleavage by EcoRI restriction endonuclease |
|---|---|
| Target Compound Data | Complete inhibition observed at approximately 4.0 mM (based on THP(A) data and 10-fold difference) [1] |
| Comparator Or Baseline | THP(A) (hydroxyectoine) completely arrested cleavage at 0.4 mM; Betaine and proline showed notable inhibition only at 100 mM [1] |
| Quantified Difference | 10-fold less effective than THP(A); 10-fold more effective than betaine [1] |
| Conditions | In vitro assay with plasmid and bacteriophage λ DNA, EcoRI endonuclease [1] |
Why This Matters
This differential potency profile allows for tunable modulation of protein-DNA interactions in molecular biology applications, where a less potent inhibitor (THP(B)) may be preferred over the stronger THP(A) to avoid complete reaction arrest.
- [1] Malin G, Iakobashvili R, Lapidot A. Effect of tetrahydropyrimidine derivatives on protein-nucleic acids interaction. Type II restriction endonucleases as a model system. J Biol Chem. 1999;274(11):6920-6929. View Source
